molecular formula C11H14N2O3 B15319747 3-(4-Nitrobenzyl)-3-methoxyazetidine

3-(4-Nitrobenzyl)-3-methoxyazetidine

Cat. No.: B15319747
M. Wt: 222.24 g/mol
InChI Key: ZUTHCERCOLGBJO-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzyl)-3-methoxyazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy group and a 4-nitrobenzyl moiety. Azetidines are strained rings, which often exhibit unique reactivity and conformational properties compared to larger cyclic amines like pyrrolidines or piperidines.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine

InChI

InChI=1S/C11H14N2O3/c1-16-11(7-12-8-11)6-9-2-4-10(5-3-9)13(14)15/h2-5,12H,6-8H2,1H3

InChI Key

ZUTHCERCOLGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-[(4-nitrophenyl)methyl]azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 3-methoxy-3-[(4-aminophenyl)methyl]azetidine.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • 3-(4-Nitrobenzyl)-4H-chromen-4-one (): This homoisoflavonoid shares the 4-nitrobenzyl substituent but incorporates a chromone (benzopyran-4-one) skeleton. The dihedral angle between the chromone ring and nitrobenzyl group is 86.16°, indicating near-orthogonal orientation, which minimizes steric clashes and stabilizes the crystal lattice via C–H···O hydrogen bonds . In contrast, the azetidine ring in the target compound is smaller (4-membered vs. 10-membered chromone), likely resulting in distinct torsional strain and packing behavior.
  • 3-[(4-Nitrobenzyl)oxy]pyrrolidine (): This pyrrolidine derivative features a 5-membered ring with a nitrobenzyloxy group. The molecular formula (C11H14N2O3) differs from the target compound’s likely formula (C10H12N2O3), highlighting the impact of ring size on molecular weight and steric bulk.
Table 1: Structural and Physical Properties
Compound Molecular Formula Ring Size Key Functional Groups Dihedral Angle (Nitrobenzyl vs. Core)
3-(4-Nitrobenzyl)-3-methoxyazetidine C10H12N2O3 (est.) 4-membered Azetidine, methoxy, nitrobenzyl N/A (predicted to vary significantly)
3-(4-Nitrobenzyl)-4H-chromen-4-one C16H11NO4 10-membered Chromone, nitrobenzyl 86.16°
3-[(4-Nitrobenzyl)oxy]pyrrolidine C11H14N2O3 5-membered Pyrrolidine, nitrobenzyloxy N/A

Spectroscopic and Electronic Properties

  • NMR Data :

    • In 3-(4-Nitrobenzyl)-4H-chromen-4-one, the nitrobenzyl protons (H-2′/6′) resonate at δ 7.45 (1H NMR), while the methoxy group in analogous compounds (e.g., 4-methoxy-3-nitrobenzaldehyde) typically appears as a singlet near δ 3.8–4.0 . For 3-methoxyazetidine, the methoxy signal is expected downfield (δ ~3.3–3.5) due to ring strain.
    • The nitro group’s electron-withdrawing effect deshields adjacent protons, as seen in 3-[(4-nitrobenzyl)oxy]pyrrolidine (δ 8.12 for aromatic protons) .
  • The target compound’s electronic properties could be modeled similarly to predict nucleophilic/electrophilic sites .

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